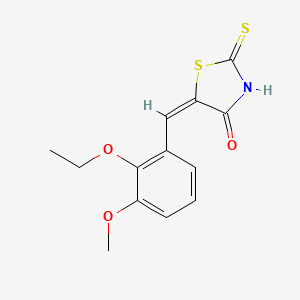
N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C19H17FN2O4S and its molecular weight is 388.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Profile
N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide and related compounds have been explored for their pharmacological properties. For example, a study on ACP-103, a similar compound, showed it to be a potent 5-HT2A receptor inverse agonist, suggesting its potential as an antipsychotic agent (Vanover et al., 2006).
Role in Compulsive Behaviors
Compounds with structural similarities have been evaluated in the context of modulating behaviors. GSK1059865, a compound bearing resemblance in its molecular structure, was studied for its role in reducing binge eating in rats, indicating its potential utility in addressing compulsive food consumption (Piccoli et al., 2012).
Receptor Antagonism
Research into compounds structurally related to this compound includes their ability to act as receptor antagonists. For instance, certain derivatives have shown high affinity and antagonism at the 5-HT1A receptor, which could be significant in developing treatments for neurological disorders (Yasunaga et al., 1997).
Anticancer Potential
Some compounds with similar structural features have been studied for their potential anticancer properties. For example, certain celecoxib derivatives showed promising anti-inflammatory, antioxidant, anticancer, and anti-HCV activities, suggesting a potential therapeutic application in these areas (Küçükgüzel et al., 2013).
Application in Dye-Sensitized Solar Cells
Interestingly, phenothiazine derivatives with structural similarities have been utilized in dye-sensitized solar cells, demonstrating the diverse application potential of these compounds beyond pharmacology (Kim et al., 2011).
Propriétés
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S/c1-11-2-3-13(8-14(11)20)22-19(25)18(24)21-9-15(23)17-5-4-16(26-17)12-6-7-27-10-12/h2-8,10,15,23H,9H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAVKLXKLUAGMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
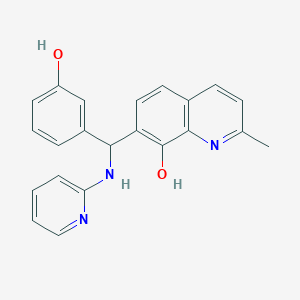
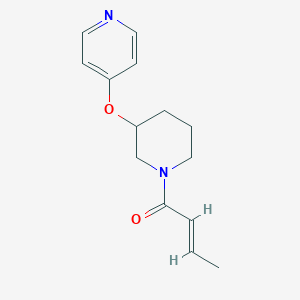
![N-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanylacetamide](/img/structure/B2387260.png)
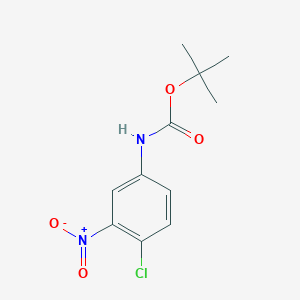
![N-(2,2-dimethoxyethyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2387263.png)

![1-(2-Fluorophenyl)-2-((2-methyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2387266.png)
![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2387269.png)
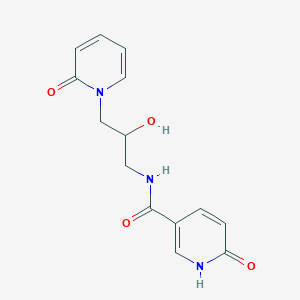
![2-[6-(4-chlorophenyl)-3-cyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2387271.png)
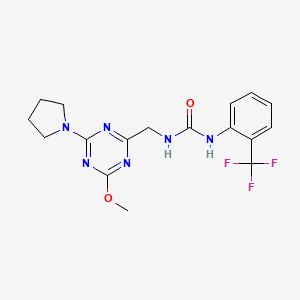
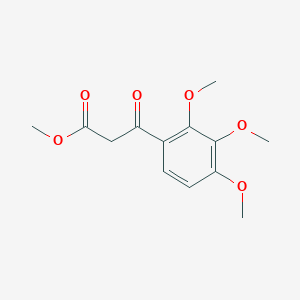
![1-adamantyl-[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B2387279.png)
